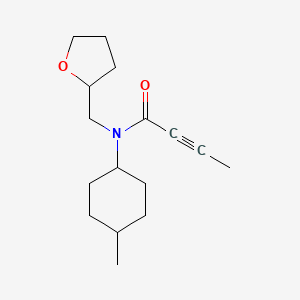![molecular formula C19H20N6O2 B2665363 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2320418-22-0](/img/structure/B2665363.png)
3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound characterized by a triazole moiety linked to an azabicyclo octane system, attached to a quinazolinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps, beginning with the construction of the quinazolinone core. This often starts from commercially available precursors like anthranilic acid derivatives, which undergo cyclization reactions.
The azabicyclo octane system is introduced through specific nitrile oxide cycloaddition or ring-closing reactions. Subsequent functionalization introduces the triazole ring through conditions like click chemistry, involving azides and alkynes under copper(I) catalysis.
Industrial Production Methods
Scaling up this synthesis for industrial purposes would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry techniques to better control reaction times and temperatures, enhancing scalability and safety.
Analyse Des Réactions Chimiques
Types of Reactions
This compound is prone to:
Oxidation and Reduction Reactions: : It can undergo mild oxidation to form sulfoxides or reduction to form sulfides, particularly at sulfur-containing moieties if present.
Substitution Reactions: : Its aromatic systems are suitable for electrophilic aromatic substitution, allowing further functionalization.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Catalysts like palladium on carbon can facilitate hydrogenation reactions.
Major Products Formed
Products vary based on the reaction, but typical examples include quinazolinone derivatives with varied substituents, potentially leading to different biological activity profiles.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as an intermediate in synthesizing more complex molecules. It's crucial for studying reaction mechanisms due to its multifunctional nature.
Biology
In biological studies, it may be explored for its potential in targeting specific enzymes or receptors, contributing to the development of biochemical assays.
Medicine
Medically, derivatives of this compound could act as lead compounds in the design of drugs aimed at treating neurological disorders or cancers, owing to the bioactivity of its structural motifs.
Industry
Industrially, its robust structure can be used in developing materials with specific electronic or optical properties, useful in nanotechnology and material science.
Mécanisme D'action
The compound's effects are likely mediated through interaction with molecular targets like enzymes or receptors. The triazole ring is known for its ability to bind metal ions, potentially inhibiting metalloproteases. The quinazolinone system might interact with specific protein sites, modulating activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridin-2(3H)-one
3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)indolin-2(3H)-one
Uniqueness
The compound stands out due to its specific bicyclic structure coupled with a quinazolinone moiety, which provides a unique scaffold for diverse biological interactions. Compared to similar structures, it offers enhanced stability and diverse reactivity, making it a versatile tool in scientific research and industrial applications.
There you go
Propriétés
IUPAC Name |
3-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-18(9-23-12-21-17-4-2-1-3-16(17)19(23)27)25-13-5-6-14(25)8-15(7-13)24-11-20-10-22-24/h1-4,10-15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIAQTMQPHHART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C4C3=O)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2665283.png)

(prop-2-yn-1-yl)amine](/img/structure/B2665285.png)
![3-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}propanenitrile](/img/structure/B2665288.png)


![3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2665294.png)
![N'-(4-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2665295.png)
![N-[(3-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2665296.png)

![2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2665298.png)

